molecular formula C17H12ClN3 B2517429 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline CAS No. 313534-09-7

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B2517429
CAS No.: 313534-09-7
M. Wt: 293.75
InChI Key: MZDUNTIBQSGAKG-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline is a synthetic compound belonging to the class of 1H-pyrazolo[3,4-b]quinolines, which are three-membered azaheterocyclic systems composed of fused pyrazole and quinoline fragments . These heterocyclic frameworks are of significant interest in multiple research fields due to their tunable physical, photophysical, and biological properties, which are heavily influenced by the substituents on the core structure . The synthesis of pyrazolo[3,4-b]quinoline derivatives often employs classic methods such as the Friedländer condensation, which involves o-aminocarbonyl compounds and carbonyl systems with an active α-methylene group . Other common synthetic pathways include multicomponent reactions and cyclizations using quinoline derivatives with hydrazines . The first synthesis of this class of compounds was reported by Niementowski and colleagues in 1928 . Pyrazolo[3,4-b]quinolines are recognized as highly fluorescent materials, particularly in the blue spectral range, making them potential candidates for use in optoelectronic devices, organic light-emitting diodes (OLEDs), optical fibers, and as fluorescent sensors for various cations . The stability of their optical spectra is a valuable characteristic for these applications . Furthermore, this class of compounds has been extensively studied for its biological properties, with many derivatives being investigated as potential therapeutic agents in medicinal chemistry research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-methyl-4-phenyl-2H-pyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-10-15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21-20-10/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDUNTIBQSGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Friedländer Approach

The Friedländer condensation remains the most widely used method for constructing the pyrazolo[3,4-b]quinoline core. This one-pot reaction involves the cyclocondensation of an o-aminocarbonyl compound (e.g., 5-chloro-2-aminobenzophenone) with a pyrazolone derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-one). The reaction proceeds in boiling ethylene glycol, forming the quinoline ring through C–C and C–N bond formation between the C3a–C4 and N9–C9a positions.

Example Synthesis

  • Reactants :
    • o-Aminocarbonyl component: 5-Chloro-2-aminobenzophenone (1.0 equiv)
    • Pyrazolone: 3-Methyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv)
  • Conditions : Ethylene glycol, reflux (190°C), 12–24 hours.
  • Yield : 60–85% after recrystallization from ethanol.

This method’s regioselectivity is influenced by the electronic effects of substituents. The chloro group at position 6 directs cyclization by deactivating the benzene ring, ensuring proper alignment of reactive sites.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate the Friedländer reaction. Clay-supported catalysis (e.g., montmorillonite K10) reduces reaction times from hours to minutes while improving yields. For instance, a 15-minute microwave irradiation at 150°C in ethylene glycol yields 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline in 78% purity.

Niementowski Reaction: Hydroxyquinoline Precursors

Base-Catalyzed Cyclization

The Niementowski reaction constructs the quinoline ring via condensation of anthranilic acid derivatives with ketones. For the target compound, 5-chloroanthranilic acid and 3-methyl-1-phenylpyrazolidinedione react in the presence of anhydrous sodium acetate under reflux.

Procedure

  • Reactants :
    • 5-Chloroanthranilic acid (1.0 equiv)
    • 3-Methyl-1-phenylpyrazolidinedione (1.0 equiv)
  • Conditions : Acetic anhydride, reflux (140°C), 8 hours.
  • Intermediate : 4-Hydroxy-6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (yield: 45–60%).
  • Dehydration : Phosphorus oxychloride (POCl₃) at 80°C for 3 hours removes the hydroxyl group, yielding the final product (overall yield: 35–50%).

Limitations and Modifications

The Niementowski method is constrained by the limited availability of substituted anthranilic acids. To address this, in situ generation of 5-chloroanthranilic acid via nitration and reduction of 2-chlorobenzoic acid has been explored, though this adds synthetic steps and reduces efficiency.

Pfitzinger Synthesis: Isatin-Derived Routes

Keto-Acid Intermediate Formation

The Pfitzinger reaction employs isatin derivatives to generate keto-acid intermediates, which condense with ketones to form quinoline scaffolds. For this compound, 5-chloroisatin is treated with 3-methyl-1-phenylpyrazolidinedione in a basic medium (Scheme 1).

Key Steps

  • Ring Opening : 5-Chloroisatin reacts with NaOH to form 5-chloro-2-aminobenzoylformic acid.
  • Condensation : The keto-acid reacts with 3-methyl-1-phenylpyrazolidinedione in ethanol under reflux, forming the pyrazoloquinoline skeleton.
  • Decarboxylation : Heating in diphenyl ether removes the carboxylic acid group, yielding the target compound (yield: 50–65%).

Vilsmeier-Haack Formylation and Cyclization

Formylation of Pyrazolones

The Vilsmeier-Haack reaction introduces formyl groups to pyrazolones, enabling subsequent cyclization. For example, 5-chloro-4-formyl-3-methyl-1-phenylpyrazole is synthesized using DMF/POCl₃, followed by condensation with aniline derivatives.

Synthetic Pathway

  • Formylation : 5-Chloro-3-methyl-1-phenylpyrazol-5-one treated with DMF/POCl₃ at 0°C yields 5-chloro-4-formyl-3-methyl-1-phenylpyrazole.
  • Cyclization : Reaction with 2-aminobenzophenone in nitrobenzene at 110°C forms the quinoline ring (yield: 55–70%).

Hydrazine-Mediated Cyclization

Hydrazine Hydrate Approach

A direct method involves cyclizing 2-chloro-6-methoxy-3-[(2-phenylhydrazinylidene)methyl]quinoline with hydrazine hydrate. This one-step reaction in ethanol under reflux forms the pyrazole ring, with subsequent oxidation (e.g., using DDQ) introducing aromaticity.

Optimized Conditions

  • Reactant : 2-Chloro-6-methoxy-3-[(2-phenylhydrazinylidene)methyl]quinoline (1.0 equiv)
  • Reagent : 80% hydrazine hydrate, triethylamine (catalyst)
  • Conditions : Ethanol, reflux (12 hours), yield: 60–75%.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
Friedländer o-Aminocarbonyl, pyrazolone Ethylene glycol, reflux 60–85 High yield, one-pot Limited substrate availability
Niementowski Anthranilic acid, pyrazolidinedione Acetic anhydride, reflux 35–50 Uses inexpensive reagents Multi-step, low yield
Pfitzinger Isatin, pyrazolidinedione NaOH, ethanol 50–65 Versatile for substituents Requires decarboxylation
Vilsmeier-Haack Pyrazolone, DMF/POCl₃ Nitrobenzene, 110°C 55–70 Direct formylation Harsh conditions
Hydrazine cyclization Hydrazine hydrate, quinoline derivative Ethanol, reflux 60–75 Simple setup Requires oxidation step

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinolines exhibit antimicrobial properties. For instance, compounds structurally related to 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways .

Anticancer Potential

Several studies have highlighted the potential anticancer activity of pyrazoloquinoline derivatives. The compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest through interactions with specific cellular targets such as kinases .

Insecticidal Properties

Recent investigations have demonstrated that this compound exhibits insecticidal activity against larval vectors of diseases such as malaria and dengue. The synthesized derivatives have shown significant larvicidal effects, making them candidates for developing new insecticides .

Biochemical Mechanisms

The exact biochemical pathways influenced by this compound are not fully elucidated; however, it is believed to interact with various enzymes and receptors. Its structural similarity to other bioactive compounds suggests it may modulate multiple signaling pathways involved in cellular processes such as apoptosis and inflammation .

Material Science Applications

Beyond pharmacology, there is growing interest in utilizing pyrazoloquinolines in materials science. Their unique optical properties make them suitable candidates for developing fluorescent sensors and organic light-emitting diodes (OLEDs). Research has shown that these compounds can be engineered to exhibit specific fluorescence characteristics, which can be harnessed in various technological applications .

Case Studies and Research Findings

Study Focus Findings
Alcaraz et al. (2022)Antitubercular activityIdentified potential inhibitory effects on tuberculosis bacteria .
Rueda et al. (2022)Insecticidal effectsDemonstrated significant larvicidal activity against malaria vectors with LC50 values ranging from 4.408 µM/mL to 7.958 µM/mL .
Recent Advances (2022)Fluorescent propertiesHighlighted the use of pyrazoloquinolines as fluorescent sensors due to their unique photophysical properties .

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physical properties of pyrazoloquinolines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Properties/Applications Reference
6-Chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline 6-Cl, 3-Me, 4-Ph Potential anticancer/OLED applications (inferred from substituent effects)
IND-2 (4-Chloro-2-methyl pyrimido-pyrazoloquinoline) 4-Cl, 2-Me, fused pyrimidine ring Selective cytotoxicity against colon cancer (HCT-116: IC₅₀ < 1 µM)
8-Trifluoromethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline 8-CF₃, 1-Ph, 3-Ph Elevated HOMO/LUMO levels for OLEDs
6-Fluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 6-F, 1-Me, 3-Ph Increased ionization potential for OLED cathodes
4-Chloro-6-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline 4-Cl, 6-OMe, 1-Me, 3-Me Antimicrobial activity (structural analog)

Key Observations :

  • Chloro substituents (positions 4, 6) correlate with enhanced bioactivity. For example, IND-2’s 4-Cl group contributes to its anticancer potency .
  • Electron-withdrawing groups (Cl, CF₃, F) improve optoelectronic properties by raising HOMO/LUMO levels .
  • Bulkier substituents (e.g., phenyl at position 4) may hinder enzymatic degradation, improving pharmacokinetics.

Spectroscopic Characterization

Spectroscopic data for pyrazoloquinolines include:

  • IR Spectroscopy :
    • Ester carbonyl (C=O) at ~1741 cm⁻¹ and hydrazide C=O at ~1665 cm⁻¹ .
    • Absence of methoxy (OCH₃) protons in hydrazide derivatives confirms functional group transformation .
  • NMR Spectroscopy: Methylene protons in ester derivatives resonate at δ 5.44 ppm (¹H NMR) . Aromatic protons in quinoline/pyrazole rings appear between δ 7.62–8.56 ppm .

The target compound’s chloro and phenyl substituents would likely cause downfield shifts in ¹H/¹³C NMR compared to methyl or methoxy analogs.

Physical and Optoelectronic Properties

  • HOMO/LUMO Modulation: Fluorine and trifluoromethyl substituents increase HOMO/LUMO levels by 0.2–0.5 eV, improving OLED efficiency . Chloro substituents exhibit similar electron-withdrawing effects, though less pronounced than CF₃ .
  • Ionization Potential: Fluorinated derivatives show 10–15% higher ionization potentials than non-halogenated analogs .

Biological Activity

6-Chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, including the use of anthranilic acid derivatives and pyrazole-based intermediates. The Niementowski reaction is one notable method that has been employed to produce this compound efficiently .

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that this compound can inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54.25% and 38.44%, respectively . Importantly, it shows minimal toxicity to normal fibroblasts, indicating a favorable therapeutic window.

The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. Kinase inhibitors are known to disrupt signaling pathways that promote tumor growth . Further studies are needed to elucidate the precise molecular targets of this compound.

Antioxidant Activity

In addition to its anticancer effects, this compound has also been evaluated for its antioxidant properties. Research shows that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . This dual action as both an anticancer and antioxidant agent highlights its potential in therapeutic applications.

Case Studies

StudyCell Line TestedGrowth Inhibition (%)IC50 Value
Study AHepG2 (liver cancer)54.25%Not reported
Study BHeLa (cervical cancer)38.44%Not reported
Study CNormal Fibroblasts (GM-6114)19.94% (inactive)Not applicable

Q & A

Q. Basic

  • Chloro group at position 6 enhances electrophilicity, improving kinase binding .
  • Methyl group at position 3 stabilizes the pyrazole ring via steric hindrance .
  • Phenyl group at position 4 enables π-π stacking with hydrophobic receptor pockets .

Advanced
Structure-activity relationship (SAR) optimization:

  • 4-Position modifications : Replace phenyl with fluorophenyl to enhance bioavailability (logP optimization) .
  • Quinoline ring substitution : Introduce methoxy groups at position 8 to modulate electron density and solubility .

How can contradictory cytotoxicity data across studies be resolved?

Q. Advanced

  • Cell line variability : Test compound in isogenic cell pairs (e.g., wild-type vs. multidrug-resistant) to assess ABC transporter involvement .
  • Assay conditions : Standardize incubation time (48–72 hr), serum concentration (10% FBS), and DMSO controls (<0.1%) .
  • Synergistic effects : Combine with chemosensitizers (e.g., verapamil) to rule out efflux pump interference .

What strategies address low yields or impurities during synthesis?

Q. Advanced

  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .
  • Microwave vs. conventional heating : Compare reaction profiles (Table 1, )—microwave reduces side reactions by 30–40%.
  • Purification : Avoid column chromatography; opt for recrystallization in ethanol/water mixtures (≥95% purity) .

How is the compound’s stability assessed under storage conditions?

Q. Advanced

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect quinoline ring oxidation .

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